molecular formula C19H15Cl3 B14488199 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene CAS No. 65428-80-0

1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene

Cat. No.: B14488199
CAS No.: 65428-80-0
M. Wt: 349.7 g/mol
InChI Key: IBWHSBCOYQUERR-UHFFFAOYSA-N
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Description

1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a trichloromethyl group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene typically involves the reaction of 2-methylphenyl derivatives with trichloromethyl reagents under controlled conditions. One common method includes the Friedel-Crafts alkylation of naphthalene with 2-methylphenyltrichloromethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trichloromethyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in electrophilic reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene
  • 1,1,1-Trichloro-2-methyl-2-propanol hemihydrate
  • 1,1-Dimethyl-3-(2,2,2-trichloro-1-(4-methoxy-2-nitro-phenylamino)-ethyl)-urea

Uniqueness

1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

65428-80-0

Molecular Formula

C19H15Cl3

Molecular Weight

349.7 g/mol

IUPAC Name

1-[2,2,2-trichloro-1-(2-methylphenyl)ethyl]naphthalene

InChI

InChI=1S/C19H15Cl3/c1-13-7-2-4-10-15(13)18(19(20,21)22)17-12-6-9-14-8-3-5-11-16(14)17/h2-12,18H,1H3

InChI Key

IBWHSBCOYQUERR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)C(Cl)(Cl)Cl

Origin of Product

United States

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